molecular formula C16H30N6O6 B1441967 H-Gly-Gly-Lys-Ala-Ala-OH CAS No. 68171-99-3

H-Gly-Gly-Lys-Ala-Ala-OH

Cat. No. B1441967
CAS RN: 68171-99-3
M. Wt: 402.45 g/mol
InChI Key: CLXVYFATVCRKJC-DCAQKATOSA-N
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Description

“H-Gly-Gly-Lys-Ala-Ala-OH” is a pentapeptide, which means it is composed of five amino acids. The amino acids, in order from the N-terminus to the C-terminus, are Glycine (Gly), Glycine (Gly), Lysine (Lys), Alanine (Ala), and Alanine (Ala) .


Synthesis Analysis

Peptide synthesis involves the formation of a peptide bond between two amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis. Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .


Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Lys-Ala-Ala-OH” is C11H22N4O4. Its average mass is 274.317 Da and its mono-isotopic mass is 274.164093 Da .


Chemical Reactions Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .

Scientific Research Applications

1. Peptide Conformation and Reactions

The conformation-dependent reactions of amino acid residues like Gly and Ala have been extensively studied. Research indicates that the hydroxyl radical (•OH) can initiate the unfolding of amino acid residues, which is significant in understanding the mechanisms behind peptide and protein unfolding in diseases like Alzheimer's. This is relevant as the peptide H-Gly-Gly-Lys-Ala-Ala-OH contains Gly and Ala residues. The study further elaborates on how the structure of these residues changes upon conversion to Gly(•) and Ala(•), highlighting the potential impact of residue conformation in peptide bioactivity (Owen et al., 2012).

2. NMR Spectroscopy in Structural Analysis

The structural analysis of amino acids and peptides, including those similar to H-Gly-Gly-Lys-Ala-Ala-OH, is often performed using NMR spectroscopy. Studies provide insights into the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides, aiding in understanding the structural conformation and interactions of such peptides in aqueous solutions (Bundi & Wüthrich, 1979).

3. Impact on DNA Structure and Function

Investigations into the interaction of peptides with DNA have revealed that Maillard products from glucose and amino acid mixtures can cleave DNA, inducing single-strand breaks. This finding is crucial for understanding the interactions between peptides like H-Gly-Gly-Lys-Ala-Ala-OH and nucleic acids, which may have implications in genetic regulation and stability (Hiramoto et al., 1994).

4. Peptide Recognition and Binding

The molecular recognition of amino acids by molecules like 18-crown-6 has been studied, providing insights into the binding affinities and interactions of amino acids, which are components of peptides like H-Gly-Gly-Lys-Ala-Ala-OH. Such studies help in understanding the molecular interactions and potential functionalities of peptides in biological systems (Chen & Rodgers, 2012).

5. Influence on Starch Pasting Behavior

Research on the interaction of amino acids with starch has demonstrated that amino acids can regulate the pasting behavior of starch. This is attributable to the binding of the amino acid to the starch chain, a phenomenon that may be relevant in the context of the interactions of peptides like H-Gly-Gly-Lys-Ala-Ala-OH with polysaccharides and their potential applications in food science and technology (Ito et al., 2006).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVYFATVCRKJC-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724133
Record name Glycylglycyl-L-lysyl-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-Lys-Ala-Ala-OH

CAS RN

68171-99-3
Record name Glycylglycyl-L-lysyl-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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